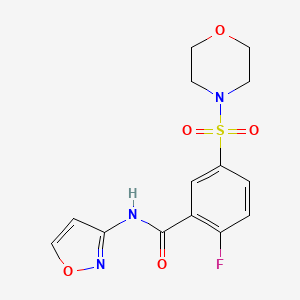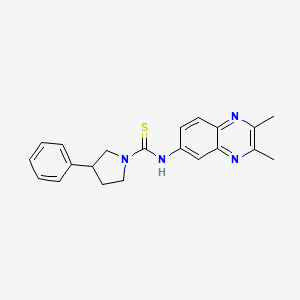
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide, also known as NSC745887, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides and has been studied extensively for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of enzymes involved in various disease pathways. For example, this compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. By inhibiting these enzymes, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can prevent the growth and proliferation of cancer cells. Additionally, this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. Additionally, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can reduce the levels of pro-inflammatory cytokines in animal models of arthritis, leading to a reduction in inflammation. This compound has also been shown to increase the levels of antioxidant enzymes in animal models of Parkinson's disease, leading to a reduction in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to using N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide in lab experiments. This compound has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide. One potential area of research is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with N-benzyl-2-pyridinamine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-benzyl-4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-15-10-11-17(13-18(15)22(23)24)27(25,26)21(19-9-5-6-12-20-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFOLOVTGNXEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)
![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)
![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)